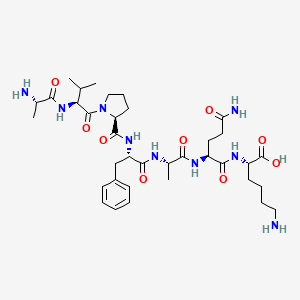

L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

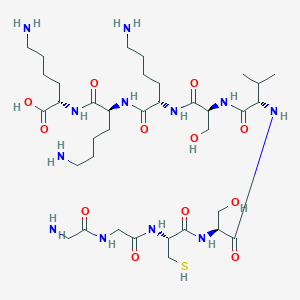

L-Alanyl-L-Valyl-L-Prolyl-L-Phenylalanyl-L-Alanyl-L-Glutaminyl-L-Lysin ist ein Peptid, das aus acht Aminosäuren besteht. Peptide wie dieses sind in verschiedenen biologischen Prozessen essentiell und haben bedeutende Anwendungen in der wissenschaftlichen Forschung und Industrie.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Alanyl-L-Valyl-L-Prolyl-L-Phenylalanyl-L-Alanyl-L-Glutaminyl-L-Lysin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Entschützung: Entfernen der Schutzgruppe von der Aminosäure, die an das Harz gebunden ist.

Kupplung: Hinzufügen der nächsten Aminosäure in der Sequenz unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC.

Spaltung: Freisetzung des synthetisierten Peptids vom Harz unter Verwendung eines Spaltungsreagenzes wie Trifluoressigsäure (TFA).

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie L-Alanyl-L-Valyl-L-Prolyl-L-Phenylalanyl-L-Alanyl-L-Glutaminyl-L-Lysin erfolgt häufig unter Verwendung von automatischen Peptidsynthesizern, die den SPPS-Prozess optimieren. Diese Maschinen können mehrere Synthesezyklen bewältigen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Releasing the synthesized peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Alanyl-L-Valyl-L-Prolyl-L-Phenylalanyl-L-Alanyl-L-Glutaminyl-L-Lysin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann bestimmte Aminosäuren wie Methionin oder Cystein modifizieren, falls vorhanden.

Reduktion: Disulfidbrücken zwischen Cysteinresten können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen ersetzt werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder Performinsäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Modifikation, wie Acylierungsmittel für die Acetylierung.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab. So kann die Oxidation zu Sulfoxiden oder Sulfonderivaten führen, während die Reduktion freie Thiolgruppen liefern kann.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-Valyl-L-Prolyl-L-Phenylalanyl-L-Alanyl-L-Glutaminyl-L-Lysin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht auf seine Rolle bei Protein-Protein-Wechselwirkungen und zellulären Signalwegen.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, wie antimikrobielle oder entzündungshemmende Eigenschaften.

Industrie: Verwendet bei der Entwicklung von Peptid-basierten Materialien und als Bestandteil in verschiedenen biochemischen Assays.

Wirkmechanismus

Der Wirkmechanismus von L-Alanyl-L-Valyl-L-Prolyl-L-Phenylalanyl-L-Alanyl-L-Glutaminyl-L-Lysin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Diese Wechselwirkungen können verschiedene biologische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt. Der genaue Mechanismus hängt vom Kontext seiner Anwendung ab, z. B. der Hemmung des bakteriellen Wachstums oder der Modulation von Immunreaktionen.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact mechanism depends on the context of its application, such as inhibiting bacterial growth or modulating immune responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Alanyl-L-Glutamin: Ein Dipeptid, das in der Nahrungsergänzung und parenteralen Ernährung verwendet wird.

L-Prolyl-L-Valyl-L-Valyl-L-Prolin: Ein weiteres Peptid mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit

L-Alanyl-L-Valyl-L-Prolyl-L-Phenylalanyl-L-Alanyl-L-Glutaminyl-L-Lysin ist aufgrund seiner spezifischen Sequenz von Aminosäuren einzigartig, die einzigartige strukturelle und funktionelle Eigenschaften verleiht. Die Kombination aus hydrophoben und hydrophilen Resten in diesem Peptid ermöglicht es ihm, mit verschiedenen biologischen Zielstrukturen zu interagieren, was es für verschiedene Anwendungen vielseitig einsetzbar macht.

Eigenschaften

CAS-Nummer |

651035-77-7 |

|---|---|

Molekularformel |

C36H57N9O9 |

Molekulargewicht |

759.9 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C36H57N9O9/c1-20(2)29(44-30(47)21(3)38)35(52)45-18-10-14-27(45)34(51)43-26(19-23-11-6-5-7-12-23)33(50)40-22(4)31(48)41-24(15-16-28(39)46)32(49)42-25(36(53)54)13-8-9-17-37/h5-7,11-12,20-22,24-27,29H,8-10,13-19,37-38H2,1-4H3,(H2,39,46)(H,40,50)(H,41,48)(H,42,49)(H,43,51)(H,44,47)(H,53,54)/t21-,22-,24-,25-,26-,27-,29-/m0/s1 |

InChI-Schlüssel |

MTAGUTVLBHEHKP-MNVMIIMDSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N |

Kanonische SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)

![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)

![4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid](/img/structure/B12598570.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)

![5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline](/img/structure/B12598594.png)